molecular formula C15H15N3O B3866719 N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide

N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide

Cat. No.: B3866719
M. Wt: 253.30 g/mol
InChI Key: YKBBNXYQTZTKPU-LICLKQGHSA-N
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Description

N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and agricultural science. This compound belongs to the class of hydrazides and is characterized by the presence of a pyridine ring and a phenylpropylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and cinnamaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) in fungi, leading to disruption of the mitochondrial electron transport chain . This inhibition results in increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential, ultimately causing cell death.

Comparison with Similar Compounds

N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of N’-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide lies in its broad-spectrum antifungal activity and its potential as a succinate dehydrogenase inhibitor, making it a promising candidate for agricultural and medicinal applications .

Properties

IUPAC Name

N-[(E)-3-phenylpropylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-12H,4,7H2,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBBNXYQTZTKPU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide
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N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide
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N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide
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N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide
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N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide
Reactant of Route 6
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N'-[(1E)-3-phenylpropylidene]pyridine-4-carbohydrazide

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